molecular formula C9H5F3O3 B009941 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone CAS No. 102124-73-2

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone

Cat. No. B009941
M. Wt: 218.13 g/mol
InChI Key: WSTNSHHKYLVOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone and related compounds typically involves the reaction of 1-hydroxybenziodoxoles with corresponding sulfonic acids or triflic anhydride to form organosulfonyloxy derivatives, which are then further reacted with various alkynyltrimethylsilanes. These reactions afford compounds with diverse functionalities and high yields, demonstrating the versatility of 1,2-benziodoxol derivatives in organic synthesis (Zhdankin et al., 1996).

Molecular Structure Analysis

The molecular structure of 1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, X-ray crystallography has provided detailed insights into the geometry and electronic structure of similar compounds, highlighting the influence of different substituents on the overall molecular configuration and stability (Liu et al., 2010).

Chemical Reactions and Properties

1-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoro-ethanone participates in a variety of chemical reactions, owing to the reactive nature of both the benzodioxole and the trifluoro-ethanone groups. These reactions include organosulfonyloxy derivatives formation, alkynylation, and further functionalization to produce compounds with diverse chemical properties. The presence of the trifluoro-ethanone group significantly impacts the reactivity and the chemical behavior of these compounds (Zhdankin et al., 1996).

Scientific Research Applications

Organic Synthesis and Reactions

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone has been utilized in the preparation of organosulfonyloxy derivatives and in reactions with alkynyltrimethylsilanes, showcasing its role in synthesizing alkynyliodonium triflates and 1-alkynylbenziodoxoles with significant yields. This highlights its importance in the development of novel organic synthesis pathways and the preparation of intermediates for further chemical transformations (Zhdankin et al., 1996).

Material Science and Corrosion Inhibition

In the field of material science, 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone derivatives have shown potential as corrosion inhibitors for mild steel in a corrosive hydrochloric acid medium. This application is crucial for protecting metals in industrial processes, with the derivatives offering high inhibition efficiency and insights into the relationship between chemical structure and inhibitive performance (Jawad et al., 2020).

Pharmacology and Biological Activity

Although the request specifically excludes information related to drug use and side effects, it's noteworthy to mention that derivatives of 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone have been investigated for their cytotoxic properties and potential biological activities. This exploration into the biological realm emphasizes the compound's versatility and its possible contributions to medical research, focusing on the interaction with biological systems without detailing drug-specific applications (Ganapaty et al., 2009).

Future Directions

Further research should focus on:



  • Structure-activity relationship studies : Identify more potent analogs.

  • Mechanistic investigations : Understand its mode of action.

  • Biological evaluation : Assess its anticancer potential.


Please note that this analysis is based on available information, and additional studies may provide further insights. Always consult reliable sources and experts for accurate details.


properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNSHHKYLVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445736
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone

CAS RN

102124-73-2
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1,2-methylenedioxybenzene (4.02 g, 0.020 mole) was dissolved in dry diethylether (100 ml) and cooled to -30° C. under a dry argon atmosphere. At -30° C. to -40° C. n-butyllithium (12 ml, 0.002 mole; 1.85 molar solution in n-hexane) were added with stirring over 15 minutes. After 50 minutes at -30° C. the mixture was cooled to -50° C. and the solution of N-trifluoroacetyl piperidine (3.62 g, 0.020 mole) in dry ether (20 ml) was added over 5 minutes. After 45 minutes at -50° C. the reaction mixture was warmed up to -40° C. for 30 minutes, and to room temperature over another 30 minutes. Saturated aqueous ammonium chloride (25 ml) was added with vigorous stirring. The layers were separated and the organic top layer washed with 10% aqueous ammonium chloride (3× 50 ml) and dried over anhydrous sodium sulfate. After filtration and removal of the ether under reduced pressure the residual liquid was distilled in vacuo to give trifluoromethyl (3,4-methylenedioxyphenyl)-methanone (2.2 g), (50.4%) b.p. 60° C./0.2 mm Hg.
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
3.62 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 6
Reactant of Route 6
1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.